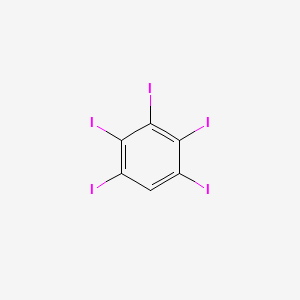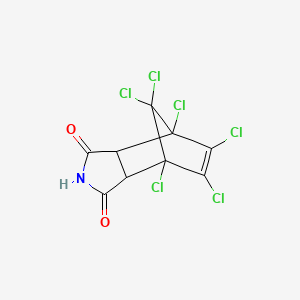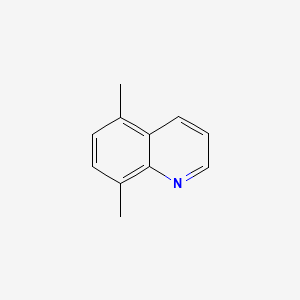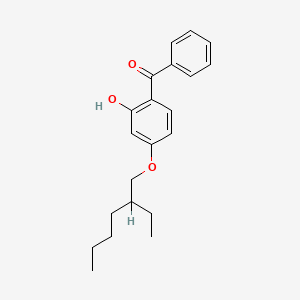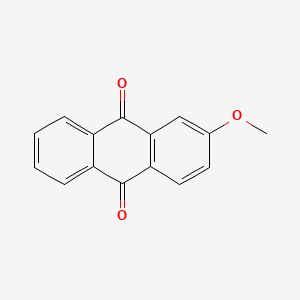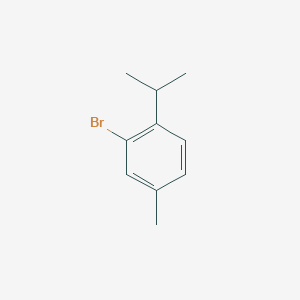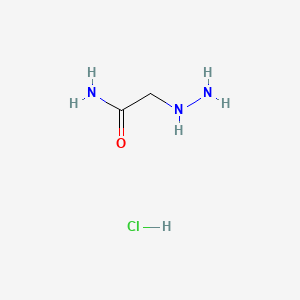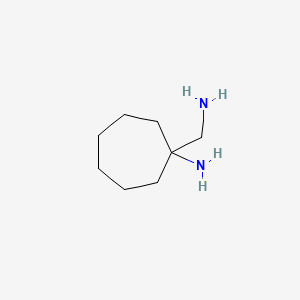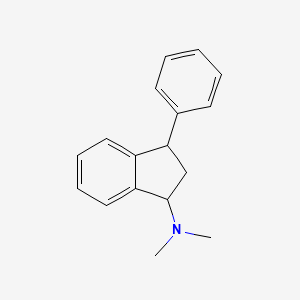
2,6,10,14-Tetramethyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14-Tetramethyloctadecane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a tetramethyl-substituted octadecane. This compound is known for its high molecular weight and its presence in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyloctadecane typically involves the alkylation of smaller alkanes or the reduction of more complex organic molecules. One common method is the catalytic hydrogenation of 2,6,10,14-tetramethylhexadecanal, which involves the use of a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method allows for the large-scale production of various alkanes, including this compound .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14-Tetramethyloctadecane primarily undergoes reactions typical of alkanes, such as:
Reduction: Although already a fully saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Substitution: Haloalkanes
Scientific Research Applications
2,6,10,14-Tetramethyloctadecane has several applications in scientific research:
Biology: Studied for its role in biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethyloctadecane is primarily related to its physical and chemical properties. As a hydrophobic molecule, it can interact with lipid bilayers and other hydrophobic environments. Its branched structure allows for unique interactions with other molecules, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethylhexadecane
- 2,6,10,14-Tetramethylheptadecane
Uniqueness
2,6,10,14-Tetramethyloctadecane is unique due to its specific branching pattern and molecular size. Compared to its shorter-chain analogs, it has higher molecular weight and different physical properties, such as melting and boiling points. These differences make it suitable for specific applications where other similar compounds might not be as effective .
Properties
IUPAC Name |
2,6,10,14-tetramethyloctadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-7-8-13-20(4)15-10-17-22(6)18-11-16-21(5)14-9-12-19(2)3/h19-22H,7-18H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSHCSOTBWQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334681 |
Source


|
| Record name | 2,6,10,14-Tetramethyloctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54964-82-8 |
Source


|
| Record name | 2,6,10,14-Tetramethyloctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
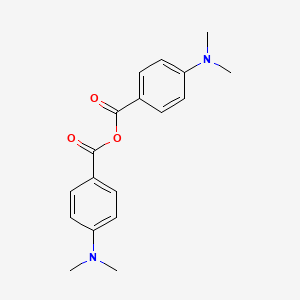
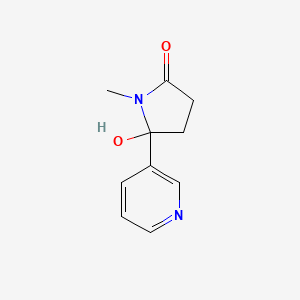
![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)

